2-(Piperazin-1-yl)pentanoic acid
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Overview
Description
2-(Piperazin-1-yl)pentanoic acid is a chemical compound that features a piperazine ring attached to a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)pentanoic acid typically involves the reaction of piperazine with a pentanoic acid derivative. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, which is a multi-component reaction that can efficiently produce piperazine derivatives . Additionally, ring opening of aziridines under the action of N-nucleophiles and intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for yield and purity. Parallel solid-phase synthesis and photocatalytic synthesis are also explored for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms, often using hydrogenation techniques.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring or the pentanoic acid chain is modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(Piperazin-1-yl)pentanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a ligand in biochemical assays and studies involving enzyme interactions.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)pentanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Used as an acetylcholinesterase inhibitor.
2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione: Exhibits antimicrobial properties.
Uniqueness
2-(Piperazin-1-yl)pentanoic acid is unique due to its specific structure, which combines a piperazine ring with a pentanoic acid chain. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H18N2O2 |
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Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-piperazin-1-ylpentanoic acid |
InChI |
InChI=1S/C9H18N2O2/c1-2-3-8(9(12)13)11-6-4-10-5-7-11/h8,10H,2-7H2,1H3,(H,12,13) |
InChI Key |
QHVOMSRBCWRMHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)N1CCNCC1 |
Origin of Product |
United States |
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